MK-2894

Overview

Description

MK-2894 is a potent, selective, orally active, and high-affinity antagonist of the E prostanoid receptor 4 (EP4 receptor). It has a high binding affinity with a Ki value of 0.56 nM and an IC50 value of 2.5 nM . This compound is primarily used in scientific research for its anti-inflammatory properties, particularly in animal models of pain and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MK-2894 involves multiple steps, starting with the preparation of key intermediatesThe final product is obtained through a series of reactions, including amide bond formation and cyclization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions and efficient purification methods to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

MK-2894 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Substitution: This compound can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenation and nitration reactions are common, using reagents like bromine and nitric acid.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development .

Scientific Research Applications

MK-2894 has a wide range of scientific research applications:

Chemistry: Used as a reference compound in the study of EP4 receptor antagonists.

Biology: Investigated for its role in modulating inflammatory responses and pain pathways.

Medicine: Potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases.

Industry: Used in the development of new anti-inflammatory drugs and as a tool in pharmacological research

Mechanism of Action

MK-2894 exerts its effects by selectively binding to the EP4 receptor, a subtype of the prostaglandin E2 receptor. This binding inhibits the receptor’s activity, leading to a reduction in the production of cyclic adenosine monophosphate (cAMP). This, in turn, modulates inflammatory responses and reduces pain .

Comparison with Similar Compounds

Similar Compounds

EP4 receptor antagonists: Other compounds in this category include grapiprant and CJ-023,423.

Nonsteroidal anti-inflammatory drugs (NSAIDs): Such as ibuprofen and naproxen

Uniqueness

MK-2894 is unique due to its high selectivity and potency as an EP4 receptor antagonist. It offers a safer alternative to traditional NSAIDs and coxibs, with a favorable pharmacokinetic profile and reduced gastrointestinal side effects .

Biological Activity

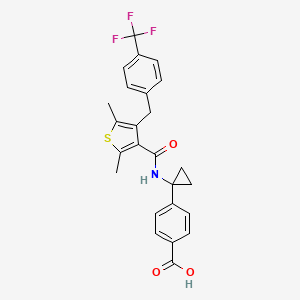

MK-2894, also known as sodium salt of 4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoate, is a potent and selective second-generation antagonist of the E-prostanoid receptor subtype EP4. This compound has garnered attention for its potential therapeutic applications in inflammatory conditions and cancer due to its favorable pharmacokinetic profile and biological activity.

| Property | Value |

|---|---|

| CAS Number | 1006036-88-9 |

| Molecular Formula | C25H21F3NNaO3S |

| Molecular Weight | 495.489 g/mol |

| IC50 Value | Potent against EP4 receptors |

Biological Activity

This compound exhibits significant anti-inflammatory activity across various preclinical models. Its mechanism primarily involves the inhibition of EP4 receptor signaling, which is known to suppress immune responses. This dual role of enhancing immune activation while reducing inflammation positions this compound as a promising candidate for treating conditions like arthritis and cancer.

Key Findings from Research

- Anti-inflammatory Effects : this compound has demonstrated potent anti-inflammatory effects in animal models, outperforming traditional NSAIDs like indomethacin in terms of gastrointestinal tolerability .

- Pharmacokinetics : Studies indicate that this compound has favorable pharmacokinetic properties, allowing for effective dosing regimens in preclinical species .

- Immune Modulation : The compound enhances the activation of CD8+ T cells and monocytes in vitro, suggesting its potential utility in cancer immunotherapy by promoting lymphocyte infiltration in tumor microenvironments .

In Vivo Studies

Research has shown that this compound can significantly reduce disease burden in various tumor models. For instance:

- Colorectal Cancer Model : In the adenomatous polyposis coli (APC) min+/− model, this compound treatment led to increased lymphocyte infiltration and reduced tumor size compared to controls .

- Syngeneic Allograft Experiments : Mice treated with this compound showed enhanced antitumor immunity compared to those receiving standard treatments, indicating its potential as a novel therapeutic agent .

Comparative Analysis with Other EP Antagonists

The following table summarizes the biological activity of this compound compared to other known EP antagonists:

Properties

IUPAC Name |

4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22F3NO3S/c1-14-20(13-16-3-7-19(8-4-16)25(26,27)28)21(15(2)33-14)22(30)29-24(11-12-24)18-9-5-17(6-10-18)23(31)32/h3-10H,11-13H2,1-2H3,(H,29,30)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZQFVRFJCGDKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)C)C(=O)NC2(CC2)C3=CC=C(C=C3)C(=O)O)CC4=CC=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648063 | |

| Record name | 4-{1-[(2,5-Dimethyl-4-{[4-(trifluoromethyl)phenyl]methyl}thiophene-3-carbonyl)amino]cyclopropyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006036-87-8 | |

| Record name | 4-{1-[(2,5-Dimethyl-4-{[4-(trifluoromethyl)phenyl]methyl}thiophene-3-carbonyl)amino]cyclopropyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.